2-(4-isopropylphenoxy)-N-(5-quinolinyl)acetamide
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Overview
Description
2-(4-isopropylphenoxy)-N-(5-quinolinyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenoxy group substituted with an isopropyl group and an acetamide group linked to a quinoline moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isopropylphenoxy)-N-(5-quinolinyl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-isopropylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.
Coupling with Quinoline Derivative: The phenoxy intermediate is then coupled with a quinoline derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-isopropylphenoxy)-N-(5-quinolinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-isopropylphenoxy)-N-(5-quinolinyl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the phenoxy group may interact with cellular proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(tert-butyl)phenoxy]-N-(quinolin-5-yl)acetamide
- 2-[4-(methyl)phenoxy]-N-(quinolin-5-yl)acetamide
- 2-[4-(ethyl)phenoxy]-N-(quinolin-5-yl)acetamide
Uniqueness
2-(4-isopropylphenoxy)-N-(5-quinolinyl)acetamide stands out due to its specific substitution pattern, which imparts unique physicochemical properties and biological activities. The isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Properties
Molecular Formula |
C20H20N2O2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-quinolin-5-ylacetamide |
InChI |
InChI=1S/C20H20N2O2/c1-14(2)15-8-10-16(11-9-15)24-13-20(23)22-19-7-3-6-18-17(19)5-4-12-21-18/h3-12,14H,13H2,1-2H3,(H,22,23) |
InChI Key |
OSMPABJVFQRYKO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2C=CC=N3 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2C=CC=N3 |
Origin of Product |
United States |
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